molecular formula C13H14N2O3 B8447703 Phenyl 3-isopropylisoxazol-5-ylcarbamate

Phenyl 3-isopropylisoxazol-5-ylcarbamate

Cat. No. B8447703
M. Wt: 246.26 g/mol
InChI Key: RUEHXONILIRIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-isopropylisoxazol-5-ylcarbamate is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 3-isopropylisoxazol-5-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-isopropylisoxazol-5-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phenyl 3-isopropylisoxazol-5-ylcarbamate

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

phenyl N-(3-propan-2-yl-1,2-oxazol-5-yl)carbamate

InChI

InChI=1S/C13H14N2O3/c1-9(2)11-8-12(18-15-11)14-13(16)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16)

InChI Key

RUEHXONILIRIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-isopropylisoxazole-5-amine (250 mg, 1.98 mmol) and potassium carbonate (634 mg, 4.59 mmol) in dry tetrahydrofuran (6 mL) was added phenyl chloroformate (341 mg, 2.18 mmol). The reaction mixture was stirred at room temperature for 3.5 h, then additional phenyl chloroformate (341 mg, 2.18 mmol) was added and stirring was continued for a further 15 h. The resulting mixture was partitioned between water (50 mL) and dichloromethane (50 mL). The organic layer was separated, washed with brine (50 mL), dried over MgSO4, then concentrated under reduced pressure to give a yellow oil. Purification via silica gel chromatography eluting with 4% to 40% ethyl acetate in hexanes afforded phenyl 3-isopropylisoxazol-5-ylcarbamate as a colorless solid (330 mg, 68%). 1H NMR (300 MHz, CDCl3) δ 7.76 (brs, 1H), 7.40-7.45 (m, 2H), 7.18-7.31 (m, 3H), 6.07 (s, 1H), 3.02 (septet, J=6 Hz, 1H), 1.28 (d, J=6 Hz, 6H); LC-MS (ESI) m/z 247 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Quantity
341 mg
Type
reactant
Reaction Step Three

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